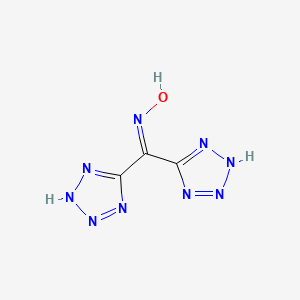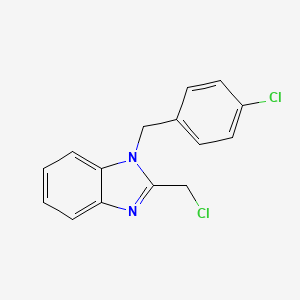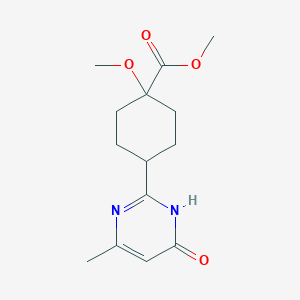
Bis(1H-tetrazole-5-yl)methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(1H-tetrazol-5-yl)-methanone oxime is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the tetrazole ring imparts unique properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-(1H-tetrazol-5-yl)-methanone oxime typically involves the reaction of sodium azide with malononitrile to form di-(1H-tetrazol-5-yl)methane, which is then further reacted to introduce the oxime group. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for di-(1H-tetrazol-5-yl)-methanone oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Di-(1H-tetrazol-5-yl)-methanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the tetrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Di-(1H-tetrazol-5-yl)-methanone oxime has several scientific research applications:
Chemistry: It is used as a ligand in the formation of coordination complexes with transition metals. .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism by which di-(1H-tetrazol-5-yl)-methanone oxime exerts its effects is largely dependent on its interaction with other molecules. The tetrazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various chemical reactions. The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Di-(1H-tetrazol-5-yl)methane: This compound lacks the oxime group but shares the tetrazole ring structure. .
Tetrazole: The parent compound of the tetrazole ring, used in various chemical reactions and as a building block for more complex molecules.
Methanone oxime: A simpler compound that contains the oxime group but lacks the tetrazole ring. It is used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Di-(1H-tetrazol-5-yl)-methanone oxime is unique due to the combination of the tetrazole ring and the oxime group. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C3H3N9O |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
N-[bis(2H-tetrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C3H3N9O/c13-8-1(2-4-9-10-5-2)3-6-11-12-7-3/h13H,(H,4,5,9,10)(H,6,7,11,12) |
InChI Key |
TXRZKHCSOAABIP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)C(=NO)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)





![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)

